[4-(4-Chlorobenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone
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Overview
Description
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and an isoxazole ring
Preparation Methods
The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine and isoxazole intermediates. The piperazine ring can be synthesized through a condensation reaction between ethylenediamine and diethanolamine, followed by the introduction of the chlorobenzyl group via nucleophilic substitution. The isoxazole ring is often prepared through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester. The final step involves coupling the piperazine and isoxazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Cyclization: The isoxazole ring can participate in cyclization reactions, forming various heterocyclic compounds.
Scientific Research Applications
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly for targeting neurological disorders and infections.
Industry: The compound is explored for its use in developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE include:
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and binding properties.
4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
4-(4-NITROBENZYL)PIPERAZINOMETHANONE: The nitro group can introduce additional electronic effects, influencing the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-8-6-16(7-9-18)15-24-10-12-25(13-11-24)21(26)19-14-20(27-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 |
InChI Key |
CRVFPMHHDFRWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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